2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a thienopyrimidinone derivative characterized by a fused bicyclic thieno[2,3-d]pyrimidin-4-one core. Key structural features include:
- 4-Oxo moiety: A critical pharmacophore for hydrogen bonding with biological targets.
- Thioether-linked acetamide sidechain: The N-(4-fluorophenyl)acetamide group may confer selectivity for kinase or protease targets due to fluorophenyl’s electron-withdrawing properties.
Thienopyrimidinones are widely studied for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity .
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c1-3-9-23-18(25)15-10-14(4-2)27-17(15)22-19(23)26-11-16(24)21-13-7-5-12(20)6-8-13/h3,5-8,10H,1,4,9,11H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYGANLLHXMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative known for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.52 g/mol. The structure features a thieno[2,3-d]pyrimidine core that is significant in medicinal chemistry due to its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of thienopyrimidines, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : The thienopyrimidine scaffold has been linked to significant antimicrobial properties. Studies show that compounds with similar structures can effectively target various pathogens, making them candidates for therapeutic applications against infections .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects. Research suggests that it may modulate specific biological pathways involved in inflammation, which could be beneficial in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. It is believed to interfere with cancer cell proliferation and induce apoptosis in certain cancer types .
Antimicrobial Activity
A study conducted on thienopyrimidine derivatives revealed that compounds similar to this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 10 µg/mL for effective derivatives .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Target Compound | 1 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound could downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects, potentially benefiting conditions like rheumatoid arthritis .
Anticancer Activity
A recent investigation into the anticancer properties of related thienopyrimidine compounds showed that they can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Allyl vs. Fluorophenyl vs. Chlorophenyl/Isopropylphenyl: The 4-fluorophenyl group offers moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing 2,3-dichlorophenyl or hydrophobic isopropylphenyl .
Physicochemical Properties
- Melting Points : Higher melting points in dichlorophenyl derivatives (e.g., 230–232°C ) suggest stronger intermolecular forces due to halogen bonding, absent in the fluorophenyl target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
